molecular formula C18H21NO4 B256040 5-hydroxy-4,7-dimethyl-3-(2-oxo-2-piperidin-1-ylethyl)-2H-chromen-2-one

5-hydroxy-4,7-dimethyl-3-(2-oxo-2-piperidin-1-ylethyl)-2H-chromen-2-one

Cat. No. B256040
M. Wt: 315.4 g/mol
InChI Key: DTLPWUJYBPPSGY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-hydroxy-4,7-dimethyl-3-(2-oxo-2-piperidin-1-ylethyl)-2H-chromen-2-one, also known as DMHP, is a synthetic compound that belongs to the family of coumarin derivatives. DMHP has been widely studied for its potential therapeutic applications in various fields of medicine.

Mechanism of Action

5-hydroxy-4,7-dimethyl-3-(2-oxo-2-piperidin-1-ylethyl)-2H-chromen-2-one's mechanism of action is not yet fully understood. However, studies have suggested that it may act as a potent inhibitor of the enzyme acetylcholinesterase, which is responsible for the breakdown of the neurotransmitter acetylcholine. 5-hydroxy-4,7-dimethyl-3-(2-oxo-2-piperidin-1-ylethyl)-2H-chromen-2-one may also modulate the activity of various signaling pathways involved in inflammation and cell proliferation.
Biochemical and Physiological Effects
5-hydroxy-4,7-dimethyl-3-(2-oxo-2-piperidin-1-ylethyl)-2H-chromen-2-one has been shown to exhibit a wide range of biochemical and physiological effects. It has been demonstrated to inhibit the growth of various cancer cell lines, reduce inflammation, and protect neurons from oxidative stress-induced damage. 5-hydroxy-4,7-dimethyl-3-(2-oxo-2-piperidin-1-ylethyl)-2H-chromen-2-one has also been shown to modulate the immune response by regulating the production of cytokines and chemokines.

Advantages and Limitations for Lab Experiments

5-hydroxy-4,7-dimethyl-3-(2-oxo-2-piperidin-1-ylethyl)-2H-chromen-2-one has several advantages in lab experiments, including its high solubility in water and its low toxicity. However, its synthetic nature and limited availability may pose challenges for researchers looking to use it in their experiments.

Future Directions

There are several potential future directions for 5-hydroxy-4,7-dimethyl-3-(2-oxo-2-piperidin-1-ylethyl)-2H-chromen-2-one research. One area of interest is its potential use as a neuroprotective agent for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. 5-hydroxy-4,7-dimethyl-3-(2-oxo-2-piperidin-1-ylethyl)-2H-chromen-2-one may also have potential applications in cancer therapy and immunotherapy. Further studies are needed to fully understand 5-hydroxy-4,7-dimethyl-3-(2-oxo-2-piperidin-1-ylethyl)-2H-chromen-2-one's mechanism of action and its potential therapeutic applications.
Conclusion
In conclusion, 5-hydroxy-4,7-dimethyl-3-(2-oxo-2-piperidin-1-ylethyl)-2H-chromen-2-one is a synthetic compound that has been studied for its potential therapeutic applications in various fields of medicine. Its anti-inflammatory, anti-tumor, and neuroprotective effects make it a promising candidate for further research. However, more studies are needed to fully understand its mechanism of action and its potential applications in medicine.

Synthesis Methods

5-hydroxy-4,7-dimethyl-3-(2-oxo-2-piperidin-1-ylethyl)-2H-chromen-2-one can be synthesized through a multi-step process involving the condensation of 4-hydroxycoumarin with piperidine-2,6-dione, followed by the alkylation of the resulting intermediate with 2-bromo-1-phenylethanone. The final product is obtained after purification through recrystallization.

Scientific Research Applications

5-hydroxy-4,7-dimethyl-3-(2-oxo-2-piperidin-1-ylethyl)-2H-chromen-2-one has been studied for its potential therapeutic applications in various fields of medicine, including neurology, oncology, and immunology. 5-hydroxy-4,7-dimethyl-3-(2-oxo-2-piperidin-1-ylethyl)-2H-chromen-2-one has been shown to exhibit anti-inflammatory, anti-tumor, and neuroprotective effects.

properties

Product Name

5-hydroxy-4,7-dimethyl-3-(2-oxo-2-piperidin-1-ylethyl)-2H-chromen-2-one

Molecular Formula

C18H21NO4

Molecular Weight

315.4 g/mol

IUPAC Name

5-hydroxy-4,7-dimethyl-3-(2-oxo-2-piperidin-1-ylethyl)chromen-2-one

InChI

InChI=1S/C18H21NO4/c1-11-8-14(20)17-12(2)13(18(22)23-15(17)9-11)10-16(21)19-6-4-3-5-7-19/h8-9,20H,3-7,10H2,1-2H3

InChI Key

DTLPWUJYBPPSGY-UHFFFAOYSA-N

SMILES

CC1=CC2=C(C(=C(C(=O)O2)CC(=O)N3CCCCC3)C)C(=C1)O

Canonical SMILES

CC1=CC(=C2C(=C(C(=O)OC2=C1)CC(=O)N3CCCCC3)C)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.